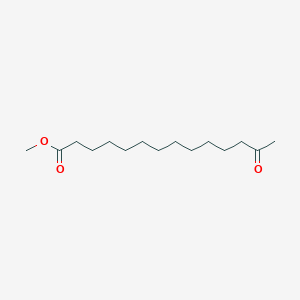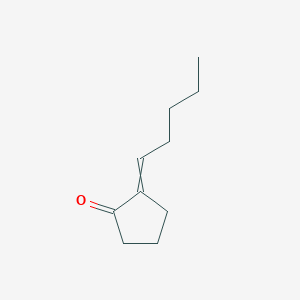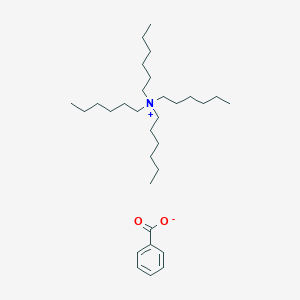![molecular formula C3H5N B095151 1-Azabicyclo[1.1.0]butane CAS No. 19540-05-7](/img/structure/B95151.png)
1-Azabicyclo[1.1.0]butane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Azabicyclo[1.1.0]butane, commonly known as ABN, is a bicyclic organic compound with a nitrogen atom in its structure. It is a colorless liquid that is highly reactive and has several important applications in scientific research. ABN is a versatile building block for synthesizing a wide range of organic compounds, including drugs and natural products. 1.0]butane.
Aplicaciones Científicas De Investigación
ABN has several important applications in scientific research. It is commonly used as a building block for synthesizing a wide range of organic compounds, including drugs and natural products. ABN is also used as a ligand in organometallic chemistry and as a chiral auxiliary in asymmetric synthesis. Additionally, ABN is a useful reagent for the preparation of optically active compounds.
Mecanismo De Acción
ABN acts as a nucleophile due to the presence of a nitrogen atom in its structure. It can react with a variety of electrophiles, including carbonyl compounds, halogens, and epoxides. ABN can also be used as a chiral auxiliary to control the stereochemistry of a reaction. The mechanism of action of ABN is well-studied and has been used in the synthesis of several important compounds.
Efectos Bioquímicos Y Fisiológicos
ABN has not been extensively studied for its biochemical and physiological effects. However, it has been shown to have low toxicity and is generally considered safe for use in laboratory experiments. ABN has been used as a precursor for the synthesis of several drugs, including antiviral and anticancer agents.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
ABN has several advantages for use in laboratory experiments. It is a versatile building block for synthesizing a wide range of organic compounds. ABN is also commercially available and can be synthesized in the lab using a cost-effective method. However, ABN has some limitations, including its reactivity and potential for explosive reactions. Careful handling and storage are required to ensure safety in the laboratory.
Direcciones Futuras
There are several future directions for research involving ABN. One area of interest is the development of new synthetic methods for ABN and its derivatives. Additionally, ABN could be used as a starting material for the synthesis of new drugs and natural products. Further studies are needed to determine the biochemical and physiological effects of ABN and its derivatives. Finally, ABN could be used as a ligand in organometallic chemistry to develop new catalysts for organic transformations.
Conclusion:
1-Azabicyclo[1.1.0]butane is a versatile building block for synthesizing a wide range of organic compounds. It has several important applications in scientific research, including drug synthesis and asymmetric synthesis. ABN has a well-studied mechanism of action and is generally considered safe for use in laboratory experiments. However, careful handling and storage are required due to its reactivity. Future research involving ABN could lead to the development of new synthetic methods, drugs, and catalysts for organic transformations.
Métodos De Síntesis
The synthesis of ABN involves several steps, starting from the reaction of cyclopropane with ammonia to form 1-aminocyclopropane. This intermediate is then treated with sodium methoxide to yield ABN. The overall process is efficient and yields high purity ABN. ABN is commercially available, but the synthesis method provides a cost-effective alternative for research purposes.
Propiedades
Número CAS |
19540-05-7 |
|---|---|
Nombre del producto |
1-Azabicyclo[1.1.0]butane |
Fórmula molecular |
C3H5N |
Peso molecular |
55.08 g/mol |
Nombre IUPAC |
1-azabicyclo[1.1.0]butane |
InChI |
InChI=1S/C3H5N/c1-3-2-4(1)3/h3H,1-2H2 |
Clave InChI |
AVORXWIYCOTNFE-UHFFFAOYSA-N |
SMILES |
C1C2N1C2 |
SMILES canónico |
C1C2N1C2 |
Otros números CAS |
19540-05-7 |
Sinónimos |
1-Azabicyclo[1.1.0]butane |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



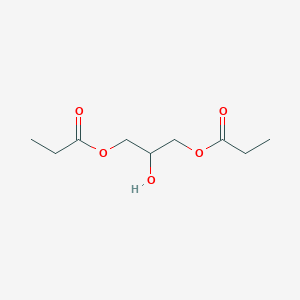

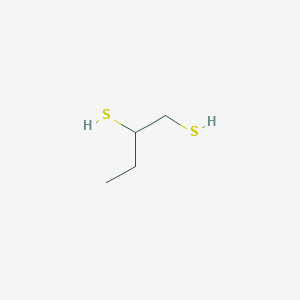

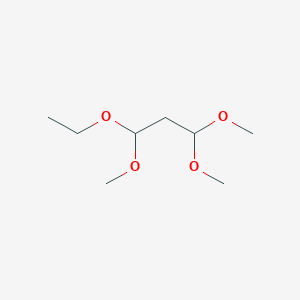
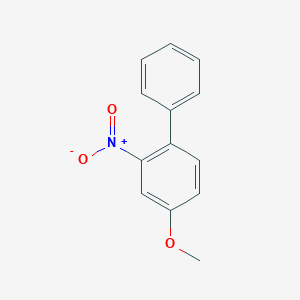
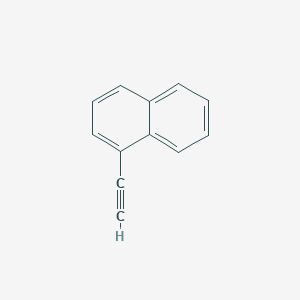
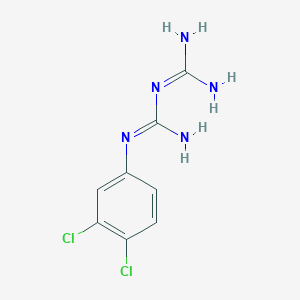
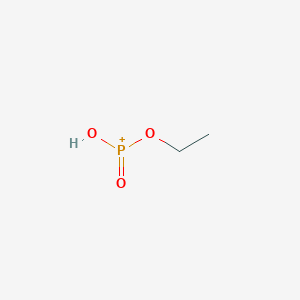
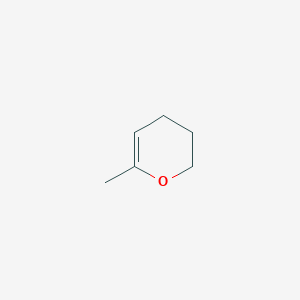
![Spiro[2.5]octan-6-one](/img/structure/B95088.png)
